rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans
CAS No.:
Cat. No.: VC16525648
Molecular Formula: C16H20ClN3O2
Molecular Weight: 321.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3O2 |
|---|---|
| Molecular Weight | 321.80 g/mol |
| IUPAC Name | (3S,4S)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3O2.ClH/c1-18-15(7-8-17-18)13-10-19(11-14(13)16(20)21)9-12-5-3-2-4-6-12;/h2-8,13-14H,9-11H2,1H3,(H,20,21);1H/t13-,14-;/m1./s1 |
| Standard InChI Key | PQXWGYXQNOURLJ-DTPOWOMPSA-N |
| Isomeric SMILES | CN1C(=CC=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl |
| Canonical SMILES | CN1C(=CC=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Introduction
The compound rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a synthetic organic molecule with a complex structure, featuring a pyrrolidine ring, a benzyl group, and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its stereochemistry and functional groups.
Synthesis and Reaction Conditions
The synthesis of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans likely involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl and pyrazole groups, and conversion to the carboxylic acid form. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Biological Activities and Potential Applications
While specific biological activities of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans are not detailed in the available literature, compounds with similar structures often exhibit diverse pharmacological properties. These may include interactions with enzymes, receptors, or other biological targets, which could lead to therapeutic applications in various diseases.
Safety and Handling
Given the hydrochloride salt form, this compound may exhibit irritant properties similar to other hydrochloride salts, such as skin and eye irritation. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to GHS guidelines.
Related Compounds
Compounds with similar structures, such as rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine and rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, highlight the importance of stereochemistry and functional groups in determining biological activity and therapeutic potential.
| Compound Name | Key Features |
|---|---|
| rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine | Different stereochemistry; potential different biological activity. |
| rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate | Carbamate class; distinct therapeutic applications. |
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